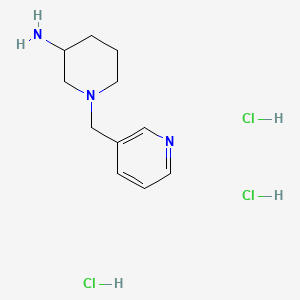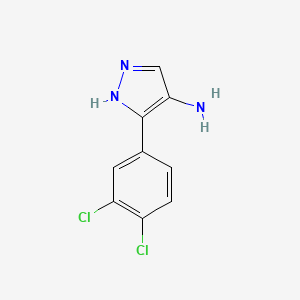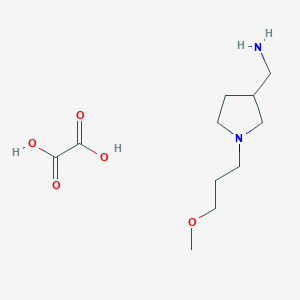
4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a triazole ring, a nitrophenyl group, and a methylated aniline moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methyl-N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)anilin umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Eine gängige Methode beinhaltet die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazin und einer geeigneten Nitrilverbindung unter sauren oder basischen Bedingungen synthetisiert werden.
Methylierung: Die Anilinteil wird unter Verwendung von Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Kaliumcarbonat methyliert.
Kupplungsreaktion: Der letzte Schritt umfasst die Kupplung des Triazolrings mit den Nitrophenyl- und methylierten Anilinteilen unter Verwendung eines geeigneten Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid).
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und skalierbaren Reinigungstechniken wie Kristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methyl-N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Substitution: Die Methylgruppe am Anilinteil kann durch andere funktionelle Gruppen unter Verwendung von elektrophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas, Palladiumkatalysator.
Reduktion: Kaliumpermanganat, Chromtrioxid.
Substitution: Elektrophile Reagenzien wie Halogene, Sulfonylchloride.
Hauptprodukte, die gebildet werden
Reduktion: Bildung von 4-Methyl-N-((5-(4-Aminophenyl)-1H-1,2,4-triazol-3-yl)methyl)anilin.
Oxidation: Bildung verschiedener oxidierter Derivate in Abhängigkeit von den Reaktionsbedingungen.
Substitution: Bildung von substituierten Anilinderivaten.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuartiger Materialien mit einzigartigen elektronischen oder optischen Eigenschaften verwendet werden.
Industrielle Chemie: Es dient als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)anilin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an bestimmte molekulare Ziele wie Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Der Triazolring und die Nitrophenylgruppe sind wichtige Strukturmerkmale, die zu seiner Bindungsaffinität und Spezifität beitragen.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-N-((5-(4-Aminophenyl)-1H-1,2,4-triazol-3-yl)methyl)anilin: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Nitrogruppe.
4-Methyl-N-((5-(4-Chlorphenyl)-1H-1,2,4-triazol-3-yl)methyl)anilin: Ähnliche Struktur, aber mit einer Chlorgruppe anstelle einer Nitrogruppe.
Einzigartigkeit
4-Methyl-N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)anilin ist aufgrund des Vorhandenseins der Nitrogruppe einzigartig, die unterschiedliche elektronische Eigenschaften und Reaktivität verleiht. Dies macht es besonders nützlich für Anwendungen, die spezifische elektronische Wechselwirkungen oder Redoxeigenschaften erfordern.
Eigenschaften
Molekularformel |
C16H15N5O2 |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
4-methyl-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C16H15N5O2/c1-11-2-6-13(7-3-11)17-10-15-18-16(20-19-15)12-4-8-14(9-5-12)21(22)23/h2-9,17H,10H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
VATDTTAHSSCUTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)





![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)


![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)


